molecular formula C19H21ClN2O2S B2616008 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide CAS No. 879319-44-5

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide

Cat. No. B2616008
CAS RN: 879319-44-5
M. Wt: 376.9
InChI Key: PEBPXUOLRVUGCO-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide” is a chemical compound with the molecular formula C19H21ClN2O2S . It is used for proteomics research .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide involves its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory activity. Studies have shown that the compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This anti-inflammatory activity may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, the compound exhibits selectivity for certain HDAC isoforms, which may reduce the risk of unwanted side effects. However, one limitation of using the compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for research involving 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide. One area of research involves the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another potential direction involves the investigation of the compound's anti-inflammatory activity in animal models of inflammatory diseases. Additionally, studies may explore the potential of the compound in combination with other anti-cancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide involves the reaction of 2-chloroacetamide with 4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of the desired compound.

Scientific Research Applications

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide has been the subject of several scientific research studies due to its potential applications in the field of medicine. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that the compound exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-16(19(24)22-10-6-3-7-11-22)18(21-15(23)12-20)25-17(13)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPXUOLRVUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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